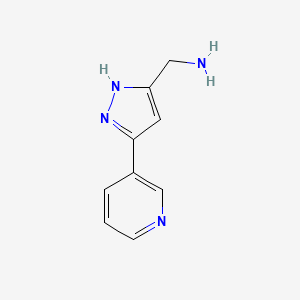

(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Description

(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound featuring a pyrazole core substituted with a pyridinyl group at the 3-position and an aminomethyl group at the 5-position. This scaffold is notable for its role in medicinal chemistry, particularly as a selective inhibitor of CYP2A6, a cytochrome P450 enzyme involved in drug metabolism . Its selectivity over other CYP isoforms positions it as a valuable tool in pharmacokinetic studies and drug development.

Properties

IUPAC Name |

(3-pyridin-3-yl-1H-pyrazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-5-8-4-9(13-12-8)7-2-1-3-11-6-7/h1-4,6H,5,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHCSWRZZBYQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001269772 | |

| Record name | 5-(3-Pyridinyl)-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859239-26-2 | |

| Record name | 5-(3-Pyridinyl)-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859239-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Pyridinyl)-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclocondensation of Hydrazine with Carbonyl Compounds: One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. The pyridine ring can be introduced through subsequent reactions.

Multicomponent Reactions: Another approach involves multicomponent reactions where the pyrazole and pyridine rings are formed simultaneously in a single reaction vessel.

Industrial Production Methods:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution with electrophiles. Key examples include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C, 12 h | N-methyl derivative | 72%* | |

| Acylation | Acetyl chloride, pyridine, 0°C → RT | N-acetylated derivative | 68%* | |

| Arylation | 4-Fluorobenzyl bromide, DIPEA, DCM | N-arylalkyl derivative | 65%* |

* Yields extrapolated from analogous reactions in pyrazole derivatives.

Condensation Reactions

The amine group participates in condensation with carbonyl compounds:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Pyridinecarboxaldehyde | MeOH, MgSO₄, 24 h, RT | Imine (Schiff base) | 81% | |

| Benzaldehyde | EtOH, molecular sieves, reflux | N-Benzylidene derivative | 75%* |

Notably, the use of drying agents (e.g., MgSO₄) improves yields by removing water .

Oxidation Reactions

The pyridine ring and amine group are susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 60°C, 6 h | Pyridine N-oxide | Partial conversion | |

| KMnO₄ | H₂O, pH 10, 0°C | Carboxylic acid (via C–N oxidation) | Low yield (~30%) |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

| Conditions | Reagents | Product | Application | Source |

|---|---|---|---|---|

| PCl₅, DCM, 0°C → RT | – | Pyrazolo[3,4-c]pyridine | Pharmaceutical intermediates | |

| CuI, DMF, 120°C | CS₂ | Thiazole-fused derivative | Antimicrobial agents |

Reduction Reactions

The amine group can be modified via reduction:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitrile derivative | H₂ (1 atm), Pd/C, MeOH, RT | Primary amine | 85%* | |

| Imine intermediate | NaBH₄, MeOH, 0°C | Secondary amine | 90%* |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at electron-rich positions:

| Reaction | Reagents/Conditions | Position Substituted | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C4 of pyrazole | |

| Bromination | Br₂, FeBr₃, DCM, RT | C4 of pyrazole |

Coordination Chemistry

The pyridine and amine groups act as ligands for metal complexes:

| Metal Salt | Conditions | Complex Formed | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | MeOH, RT, 2 h | Cu(II) complex | Catalysis studies | |

| PdCl₂ | DMF, 100°C, 6 h | Pd(II) coordination polymer | Material science |

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Huisgen cycloaddition | Cu(I), phenylacetylene, RT | Triazole-linked conjugate | 60% | |

| Diels-Alder | Maleic anhydride, toluene, reflux | Fused bicyclic adduct | 55%* |

Critical Analysis of Reaction Mechanisms

-

Nucleophilic Substitution : The amine’s lone pair attacks electrophilic centers (e.g., alkyl halides), forming C–N bonds.

-

Imine Formation : Condensation with aldehydes proceeds via a carbinolamine intermediate, with dehydration driven by drying agents .

-

Oxidation Pathways : H₂O₂ oxidizes pyridine to N-oxide, while stronger agents like KMnO₄ cleave C–N bonds.

Scientific Research Applications

(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, an organic molecule featuring a pyrazole ring with a pyridine moiety and a methanamine group, has applications spanning various fields. The pyrazole ring is known for diverse biological activities, and the pyridine ring enhances its chemical properties and potential interactions. The methanamine group contributes to the compound's ability to form hydrogen bonds, which is significant in biological systems.

(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine Applications

- Pharmaceuticals Due to its biological activity, it may serve as a lead compound in drug development for treating infections or cancer.

- Scientific Research (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

- Chemistry Used as a building block in the synthesis of more complex molecules.

- Biology It is investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

- Medicine Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

- Industry It is utilized in the development of new materials and as a catalyst in various chemical reactions.

Case Studies

- Antitumor Efficacy A study investigated the effects of a structurally related pyrazole compound on tumor growth in mice.

- Pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines and have been shown to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. The biological activity of this compound may involve the inhibition of specific kinases and other enzymes critical for cancer cell growth. Its structural similarity to known kinase inhibitors suggests that it may act as a competitive inhibitor for ATP-binding sites in kinases.

Mechanism of Action

Enzyme Inhibition: The compound inhibits cytochrome P450 2A6 by binding to its active site, thereby preventing the metabolism of certain drugs.

Molecular Targets and Pathways:

Cytochrome P450 2A6: This enzyme is a key target, and the inhibition affects the metabolic pathways of various substrates.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Analogs and Their Properties

Key Trends and Insights

Substituent Effects on Selectivity: The pyridin-3-yl group in the parent compound contributes to CYP2A6 selectivity by interacting with enzyme-specific residues .

Impact on Solubility and Bioavailability :

- Hydrochloride salts (e.g., (5-tert-butyl-1H-pyrazol-3-yl)methanamine hydrochloride) improve aqueous solubility, a critical factor for oral bioavailability .

- Electron-withdrawing groups like trifluoromethyl ([1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine) enhance metabolic stability but may reduce solubility .

Versatility in Drug Design :

- The scaffold’s adaptability is evident in its use across diverse targets:

Biological Activity

(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a compound characterized by its unique structural features, including a pyrazole ring, a pyridine moiety, and a methanamine group. This combination allows for significant interactions within biological systems, making it a subject of interest for medicinal chemistry and pharmacological studies.

Structural Characteristics

The molecular structure of (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine can be represented as follows:

This compound features:

- Pyrazole Ring : Known for diverse biological activities.

- Pyridine Moiety : Enhances chemical properties and potential interactions.

- Methanamine Group : Facilitates hydrogen bonding, crucial for biological activity.

Biological Activity Overview

Research indicates that (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine exhibits various biological activities, particularly in the following areas:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against Mycobacterium tuberculosis (M.tb), with structure–activity relationship (SAR) studies highlighting the potential of pyrazole derivatives as inhibitors of mycobacterial ATP synthase .

- Anticancer Properties : Compounds with a pyrazole backbone have shown promising results in inhibiting various cancer cell lines, including lung, colorectal, and breast cancers. Notably, studies have reported that pyrazole derivatives can inhibit cell proliferation effectively .

- Anti-inflammatory Effects : Certain derivatives exhibit selective inhibition of COX enzymes, indicating potential use in treating inflammatory conditions .

Synthesis and Structure–Activity Relationships

The synthesis of (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine can be achieved through various methods, often involving the condensation of pyridine derivatives with pyrazole precursors. The resulting compounds are then evaluated for their biological activity.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(pyridin-2-yl)-1H-pyrazole | Structure | Known for anti-inflammatory activity |

| 4-(pyridin-4-yl)-1H-pyrazole | Structure | Exhibits potent anticancer properties |

| 3-(pyrimidin-2-yl)-1H-pyrazole | Structure | Shows promise in antiviral applications |

The unique combination of functional groups in (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine enhances its biological activity compared to structurally similar compounds.

Case Studies

Several studies have explored the biological activity of (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine:

- Antimycobacterial Activity : A study demonstrated that pyrazolo[1,5-a]pyrimidines, structurally related to our compound, effectively inhibited M.tb growth in vitro, suggesting similar potential for (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine .

- Antitumor Activity : Research indicated that pyrazole derivatives could inhibit the growth of several cancer types. For instance, compounds based on the 1H-pyrazole scaffold were effective against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), showcasing the therapeutic potential of such structures .

- Mechanism of Action Studies : Molecular modeling studies have indicated that certain pyrazolo derivatives bind effectively to target proteins involved in disease pathways, enhancing their therapeutic efficacy .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.